Product packaging for 4-Methoxyquinolin-8-amine(Cat. No.:CAS No. 59665-93-9)

4-Methoxyquinolin-8-amine

Cat. No.: B1279916
CAS No.: 59665-93-9
M. Wt: 174.2 g/mol
InChI Key: ILLFDHRDCAUCTG-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Drug Discovery Research

The quinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.govtandfonline.com This is due to its ability to interact with a wide range of biological targets. scispace.com The unique chemical structure of quinoline, with its nitrogen-containing heterocyclic system, allows for extensive modifications, enabling researchers to design novel and potent drug candidates. orientjchem.org The versatility of the quinoline ring system has led to its incorporation into drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govorientjchem.orgresearchgate.net

The ability to introduce various substituents around the quinoline nucleus allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. scispace.com This structural flexibility makes the quinoline scaffold a valuable tool in the design and synthesis of new bioactive molecules. nih.gov Researchers continue to explore the vast potential of quinoline derivatives, leading to the discovery of innovative therapies for a variety of diseases. orientjchem.org

Role of 4-Methoxyquinolin-8-amine as a Key Synthetic Intermediate for Bioactive Compounds

This compound serves as a crucial building block in the synthesis of more complex and biologically active molecules. researchgate.net Its structure, featuring a quinoline core with a methoxy (B1213986) group at the 4-position and an amine group at the 8-position, provides a reactive platform for further chemical modifications. chemscene.com This compound is a vital precursor in the synthesis of several important antimalarial drugs, including primaquine (B1584692) and tafenoquine. irb.hracs.org

The synthesis of primaquine, an 8-aminoquinoline (B160924) antimalarial agent, can be achieved through the reaction of 8-amino-6-methoxyquinoline (B117001) with phthalimidobromopentane. researchgate.net While this highlights a related synthesis, the core principle of using a substituted 8-aminoquinoline as a starting material is evident. Similarly, the synthesis of tafenoquine, another significant antimalarial drug, involves a multi-step process where a substituted quinoline derivative is a key intermediate. google.comgoogle.com

The research into derivatives of 8-aminoquinolines is extensive. For instance, various 4-substituted 8-amino-6-methoxyquinolines have been prepared and evaluated for their antimalarial potential. nih.gov Furthermore, the development of bis(8-aminoquinolines) has been explored as a strategy to create analogues with improved activity. nih.gov The versatility of the 8-aminoquinoline scaffold, including this compound, is further demonstrated by its use in the synthesis of compounds with potential applications beyond antimalarials, such as agents with antitrypanosomal and antimicrobial activities. mdpi.comacs.org

Below is an interactive data table summarizing the role of this compound and related 8-aminoquinolines as synthetic intermediates.

Bioactive Compound ClassSynthetic IntermediateResearch Focus
Antimalarials4-Substituted 8-amino-6-methoxyquinolinesEvaluation of antimalarial activity
AntimalarialsBis(8-aminoquinolines)Development of analogues with improved efficacy
Antitrypanosomals8-Aminoquinoline-based lactams and tetrazolesEvaluation of antitrypanosomal activity
Broad-spectrum anti-infectives8-Quinolinamines and their amino acid conjugatesSynthesis of agents with antimalarial, antileishmanial, and antimicrobial activities

Historical Context of Quinoline-Based Therapeutics in Research

The history of quinoline-based therapeutics is deeply intertwined with the fight against malaria. bohrium.com Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, was one of the first effective treatments for malaria and features a quinoline core. nih.gov The success of quinine spurred the development of synthetic quinoline-based antimalarial drugs in the 20th century. globalresearchonline.net

In the 1940s, chloroquine (B1663885), a synthetic 4-aminoquinoline (B48711), was introduced and became a cornerstone in the treatment and prophylaxis of malaria due to its effectiveness and low risk of side effects. globalresearchonline.net However, the emergence of chloroquine-resistant strains of the malaria parasite necessitated the development of new quinoline derivatives. globalresearchonline.net This led to the synthesis and introduction of other important antimalarials such as amodiaquine (B18356) and mefloquine. nih.govglobalresearchonline.net

The 8-aminoquinoline class of drugs, which includes primaquine, emerged from research into methylene (B1212753) blue and its analogues. globalresearchonline.net Primaquine is particularly important for its ability to eradicate the dormant liver stages of certain malaria parasites. globalresearchonline.net More recently, tafenoquine, an 8-aminoquinoline derivative, was approved as a single-dose treatment for Plasmodium vivax malaria, offering a significant advancement in antimalarial therapy. acs.orgresearchgate.net

Beyond malaria, the therapeutic applications of quinoline derivatives have expanded significantly. Fluoroquinolones, for example, are a major class of synthetic antibacterial agents. nih.gov The quinoline scaffold is also present in anticancer drugs, highlighting its broad therapeutic potential. nih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1279916 4-Methoxyquinolin-8-amine CAS No. 59665-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLFDHRDCAUCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483385
Record name 4-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59665-93-9
Record name 4-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Methoxyquinolin 8 Amine and Its Analogs

Established Synthetic Pathways to 4-Methoxyquinolin-8-amine

The construction of the this compound framework can be achieved through classical chemical reactions, primarily involving the formation of the quinoline (B57606) ring system followed by the introduction or modification of functional groups.

Application of Skraup Reaction Derivatives in this compound Synthesis

The Skraup synthesis is a well-established method for constructing the quinoline ring. In the context of synthesizing analogs like 6-methoxyquinolin-8-amine, a two-step process is often employed. This begins with the Skraup reaction of a suitably substituted aniline, such as 4-methoxy-2-nitroaniline, with glycerol. mdpi.com This reaction leads to the formation of a nitroquinoline intermediate, specifically 6-methoxy-8-nitroquinoline (B1580621). mdpi.com The harsh conditions of the Skraup reaction, often involving strong acids and oxidizing agents, necessitate the use of a nitro-substituted precursor, as the amino group is introduced in a subsequent step.

Reduction Methodologies for this compound Precursors

Following the formation of the nitroquinoline intermediate, a reduction step is required to yield the desired 8-aminoquinoline (B160924) derivative. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) to reduce the nitro group. mdpi.com This reduction converts, for example, 6-methoxy-8-nitroquinoline into 6-methoxyquinolin-8-amine. mdpi.com Another widely utilized method for the reduction of nitro precursors to their corresponding amino derivatives is catalytic hydrogenation, which is favored for its mild conditions and high selectivity, particularly when other sensitive functional groups are present.

Strategies for the Derivatization of this compound

The primary amino group at the 8-position of this compound serves as a key handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Amide Linkage Formations from this compound

The formation of an amide bond is a fundamental transformation in organic synthesis and is frequently employed to derivatize aminoquinolines. wikipedia.org This reaction typically involves the coupling of the amino group of this compound with a carboxylic acid or its activated derivative, such as an acid chloride. wikipedia.orglibretexts.org For instance, 6-methoxyquinolin-8-amine can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding amide, 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide. mdpi.com The use of coupling agents is also a common strategy to facilitate amide bond formation between a carboxylic acid and an amine. nih.gov

Hybrid Compound Synthesis Involving this compound Moieties

The conjugation of the this compound core with other pharmacologically active molecules, including natural products, represents a key strategy in the design of novel hybrid compounds.

Celastrol (B190767), a pentacyclic triterpenoid (B12794562) extracted from the "Thunder of God Vine" (Tripterygium wilfordii), has garnered significant interest for its wide range of biological activities. researchgate.neteurjchem.com The synthesis of hybrid molecules that combine the structural features of this compound with celastrol has been explored. This typically involves creating a covalent linkage between the two moieties. For example, a derivative of celastrol can be synthesized where the C-29 carboxylic acid of celastrol is coupled with an amino-functionalized quinoline, such as a derivative of 8-amino-6-methoxyquinoline (B117001), to form an amide bond. researchgate.net This approach allows for the generation of novel chemical entities that may exhibit unique or enhanced biological properties. researchgate.net

Conjugation with Antimalarial Drugs (e.g., Primaquine)

The conjugation of this compound with established antimalarial drugs, most notably primaquine (B1584692), has been a prominent strategy to develop new antimalarial agents. Primaquine, an 8-aminoquinoline, is a crucial drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. However, its use is associated with hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. By modifying the primaquine structure through conjugation, researchers aim to enhance its therapeutic index, improve its metabolic stability, and potentially reduce its toxic side effects.

One common approach involves the formation of amide or urea (B33335) linkages between primaquine and other molecules. For instance, novel primaquine conjugates with non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized. This involves a two-step process starting with the preparation of NSAID benzotriazolides, which then react with primaquine to form the final conjugates. srce.hr Similarly, primaquine has been conjugated with cinnamic acid derivatives to create amide and acylsemicarbazide type conjugates. nih.gov These synthetic strategies often involve the use of coupling agents or the formation of activated intermediates like acid chlorides or benzotriazolides to facilitate the amide bond formation. nih.gov

Furthermore, modifications at the C4 position of the quinoline ring of primaquine and other 8-aminoquinolines have been explored. The synthesis of 4-vinyl, 4-ethyl, and 4-[beta-(arylthio)ethyl] derivatives of primaquine has been reported, with 4-ethylprimaquine showing comparable activity to primaquine but with lower toxicity. nih.gov Glycoconjugates of primaquine have also been synthesized in an effort to mitigate its side effects. researchgate.net These varied conjugation strategies highlight the ongoing efforts to optimize the pharmacological properties of primaquine by leveraging the chemical tractability of the 8-aminoquinoline scaffold.

Formation of Amino Acid and Peptide Conjugates

The conjugation of this compound and its analogs with amino acids and peptides is a well-established strategy to enhance their biological activity and reduce toxicity. acs.org This approach is based on the premise that linking the quinoline moiety to these biomolecules can improve drug delivery, alter metabolic pathways, and potentially target specific tissues or cells. acs.orgnih.gov

Synthetic approaches to these conjugates often involve standard peptide coupling techniques. For instance, 8-quinolinamines bearing various substituents have been conjugated with both hydrophobic and hydrophilic amino acids at the terminal amino group of the side chain. acs.org The synthesis of bis(8-aminoquinolines) linked through amino acids like lysine, arginine, and ornithine has also been reported. nih.gov These syntheses typically involve protecting the amino acid's functional groups, coupling it to the 8-aminoquinoline, and then deprotecting to yield the final conjugate. nih.gov

The rationale behind creating these conjugates is multifaceted. It has been proposed that linking primaquine to small peptides can reduce its toxicity and increase its activity. acs.org This has led to the synthesis and evaluation of numerous amino acid conjugates of primaquine and other ring-substituted 8-quinolinamines, with several analogs demonstrating high in vitro and in vivo antimalarial activity. acs.org The versatility of this approach allows for the creation of a large library of compounds with diverse physicochemical properties, which can be screened for a range of biological activities beyond antimalarial effects, including antileishmanial and antimicrobial properties. acs.org

Conjugate Type Linker Starting Materials Key Findings Reference
Primaquine-NSAID ConjugatesAmidePrimaquine, NSAID benzotriazolidesSynthesis of novel twin drugs with potential dual pharmacological activities. srce.hr
Primaquine-Cinnamic Acid ConjugatesAmide, AcylsemicarbazidePrimaquine, Cinnamic acid derivativesOne-step condensation or multi-step synthesis yielding compounds with anticancer and antiviral activities. nih.gov
4-Substituted Primaquine AnalogsEthyl, Vinyl, etc.8-amino-6-methoxyquinoline4-Ethylprimaquine showed similar antimalarial activity to primaquine with reduced toxicity. nih.gov
Primaquine GlycoconjugatesVariousPrimaquine, CarbohydratesAimed at reducing side effects of primaquine. researchgate.net
Amino Acid Conjugates of 8-QuinolinaminesAmide8-Quinolinamines, Amino AcidsEnhanced antimalarial, antileishmanial, and antimicrobial activities with potentially reduced toxicity. acs.org
Bis(8-aminoquinolines)Amino AcidPrimaquine, 2-tert-butylprimaquine, Amino AcidsCreation of dimeric structures with promising biological activities. nih.gov
Design and Synthesis of Bis(8-aminoquinolines) Featuring this compound Units

The synthesis of dimeric structures, specifically bis(8-aminoquinolines), represents another important derivatization strategy. These molecules consist of two 8-aminoquinoline units, which can be derived from this compound, connected by a linker. This approach aims to create molecules with enhanced affinity for their biological targets or novel mechanisms of action.

Multi-Component Reactions for Diverse this compound Analogs (e.g., Ugi-Azide Reaction)

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse compound libraries from simple starting materials in a single synthetic step. The Ugi-azide reaction, a prominent example of an MCR, has been successfully employed for the synthesis of this compound analogs.

This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide (B81097) source. In the context of this compound, it serves as the amine component. A new series of 6-methoxyquinolin-8-amine–tetrazole hybrids has been prepared using the Ugi-azide reaction. mdpi.comresearchgate.net In this synthesis, 6-methoxyquinolin-8-amine (or its N-(2-aminoethyl) analog) is reacted with an aldehyde, tert-butyl isocyanide, and trimethylsilyl (B98337) azide in methanol. mdpi.com This one-pot procedure allows for the introduction of various substituents by simply changing the aldehyde component, leading to a diverse set of final products with different linkers between the quinoline and the newly formed tetrazole moiety. mdpi.comresearchgate.net The efficiency and versatility of the Ugi-azide reaction make it an attractive strategy for the rapid exploration of the chemical space around the this compound scaffold.

Reaction Type Components Product Key Features Reference
Ugi-Azide Reaction6-Methoxyquinolin-8-amine, Aldehyde, tert-Butyl isocyanide, Trimethylsilyl azide6-Methoxyquinolin-8-amine–tetrazole hybridsOne-pot synthesis, high diversity, rapid library generation. mdpi.comresearchgate.net

Palladium-Catalyzed C-H Functionalization Employing this compound as a Directing Group

Palladium-catalyzed C-H functionalization has emerged as a transformative strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. The 8-aminoquinoline moiety, present in this compound, has been widely utilized as an effective bidentate directing group in these reactions. researchgate.netrsc.org

The nitrogen atom of the quinoline ring and the amino group at the 8-position coordinate to the palladium catalyst, bringing it in close proximity to specific C-H bonds within the substrate, thereby enabling site-selective functionalization. While 8-aminoquinoline itself is a commonly used directing group, studies have also explored the use of substituted analogs like this compound in these transformations. researchgate.netresearchgate.net For example, in the Pd(II)-catalyzed β-C-H arylation of carbazole-3-carboxamide, this compound was investigated as a potential directing group alongside other bidentate ligands. researchgate.netresearchgate.net Although in this specific case, 8-aminoquinoline and 2-(methylthio)aniline (B147308) were found to be more suitable, the investigation highlights the exploration of various 8-aminoquinoline derivatives to fine-tune the reactivity and selectivity of C-H functionalization reactions. researchgate.netresearchgate.net The ability of the 8-aminoquinoline core to direct a wide range of C-H functionalization reactions, including arylation, alkylation, and amidation, underscores its importance as a versatile tool for the synthesis of complex organic molecules. researchgate.net

Reaction Catalyst Directing Group Substrate Outcome Reference
β-C-H ArylationPd(II)This compound (tested)Carbazole-3-carboxamideInvestigation of directing group efficiency for C-H functionalization. researchgate.netresearchgate.net

Biological Activities and Pharmacological Potential of 4 Methoxyquinolin 8 Amine Derivatives

Antimalarial Activity Studies

The quinoline (B57606) scaffold is a cornerstone in the development of antimalarial drugs. ontosight.ai Research has demonstrated that derivatives of 4-methoxyquinolin-8-amine are no exception, exhibiting promising activity against various strains of the Plasmodium parasite, the causative agent of malaria. ontosight.ai

Efficacy Against Drug-Sensitive Plasmodium Strains

Numerous studies have highlighted the potent in vitro activity of this compound derivatives against drug-sensitive strains of Plasmodium falciparum, such as the D6 and NF54 strains. For instance, a series of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups displayed in vitro antimalarial activity with IC50 values ranging from 20 to 4760 ng/mL against the D6 strain. acs.org Another study on extended side chain analogues of 8-aminoquinolines reported potent in vitro antimalarial activities against the drug-sensitive D6 strain, with IC50 values between 0.19 and 0.92 μg/mL. researchgate.net

Furthermore, newly synthesized 4-aminoquinolines, designed to circumvent the toxicity issues of amodiaquine (B18356), showed high in vitro potency against chloroquine-sensitive strains of P. falciparum, with low nanomolar IC50 values that were markedly superior to chloroquine (B1663885). plos.org Similarly, a class of 4-aminoquinoline (B48711) derivatives with modified amine groups exhibited significant activity against the CQ-sensitive 3D7 strain. rsc.org Hybrid compounds, such as those linking the 8-amino-6-methoxyquinoline (B117001) pharmacophore to a tetrazole ring, have also been synthesized and tested, showing that their activity is strongly influenced by the nature of the linker. mdpi.com

In vivo studies in mice infected with drug-sensitive Plasmodium berghei have also shown promising results. The most promising analogues of 8-quinolinamines cured all animals at a dose of 25 mg/kg/day. acs.org Extended side chain analogues of 8-aminoquinolines were 100% curative at the same dosage. researchgate.net

Table 1: Efficacy of this compound Derivatives Against Drug-Sensitive Plasmodium Strains

Compound Type Plasmodium Strain IC50 Value Reference
8-Quinolinamines P. falciparum D6 20–4760 ng/mL acs.org
Extended side chain 8-aminoquinolines P. falciparum D6 0.19–0.92 μg/mL researchgate.net
4-Aminoquinolines (Amodiaquine analogues) P. falciparum (CQ-sensitive) Low nanomolar plos.org
4-Aminoquinoline-tetrazole hybrids P. falciparum NF54 Activity varies mdpi.com

Efficacy Against Drug-Resistant Plasmodium Strains

A significant challenge in malaria treatment is the emergence of drug-resistant parasite strains. mdpi.com Encouragingly, many this compound derivatives have demonstrated efficacy against these resistant strains. For example, 8-quinolinamines showed potent activity against the drug-resistant W2 strain of P. falciparum, with IC50 values ranging from 22 to 4760 ng/mL. acs.org One particular amide derivative was found to be 1.5-fold more active than chloroquine diphosphate (B83284) against a resistant strain, with an IC50 value of 0.08 µg/mL compared to 0.12 µg/mL for chloroquine. thieme-connect.com

Extended side chain analogues of 8-aminoquinolines also exhibited potent in vitro activity against the drug-resistant W2 strain, with IC50 values between 0.12 and 0.82 μg/mL. researchgate.net Novel 4-aminoquinolines, designed to be structurally related to amodiaquine but lacking the group responsible for toxic metabolites, displayed high potency against chloroquine-resistant strains, comparable to amodiaquine itself. plos.org Another study reported that out of a series of new 4-aminoquinoline derivatives, thirteen compounds showed superior antimalarial activity against the K1 resistant strain as compared to chloroquine. rsc.org

The structural features of these quinoline derivatives play a crucial role in their activity against resistant strains. For activity against CQ-resistant parasites, side chain lengths of ≤3 or ≥10 carbons have been identified as an important factor. nih.gov

Table 2: Efficacy of this compound Derivatives Against Drug-Resistant Plasmodium Strains

Compound Type Plasmodium Strain IC50 Value Reference
8-Quinolinamines P. falciparum W2 22–4760 ng/mL acs.org
Amide derivative Resistant P. falciparum 0.08 µg/mL thieme-connect.com
Extended side chain 8-aminoquinolines P. falciparum W2 0.12–0.82 μg/mL researchgate.net
4-Aminoquinolines (Amodiaquine analogues) P. falciparum (CQ-resistant) Low nanomolar plos.org
4-Aminoquinoline derivatives P. falciparum K1 Superior to Chloroquine rsc.org

Activity Across Plasmodium Life Cycle Stages (e.g., Gametocytocidal Activity)

An ideal antimalarial drug would be effective against multiple stages of the Plasmodium life cycle, including the sexual stages (gametocytes) responsible for transmission to mosquitoes. researchgate.net The 8-aminoquinoline (B160924) class of drugs, which includes primaquine (B1584692), is known for its activity against the liver stages and gametocytes of the parasite. who.int

Research into this compound derivatives has shown that some compounds possess activity beyond the asexual blood stages. For instance, the 8-amino-6-methoxyquinoline pharmacophore is a key component of primaquine and tafenoquine, both of which are known for their activity against different parasite stages. mdpi.com While many 4-aminoquinolines primarily target the blood stages where hemoglobin is degraded, some derivatives have shown broader activity. researchgate.net

Studies have demonstrated that certain endoperoxides, a class of antimalarials, can impact various replicating stages of the parasite's life cycle, including liver schizonts and oocyst production. nih.gov Furthermore, a potent and selective inhibitor of Plasmodium falciparum tyrosine tRNA synthetase, ML471, has demonstrated activity against multiple life stages of the parasite. plos.org A new derivative of Torin 2, NCATS-SM3710, has also shown potent in vivo activity against all P. berghei life cycle stages and has low nanomolar EC50 values against late-stage P. falciparum gametocytes. acs.org

Anticancer Activity Research

In addition to their antimalarial properties, quinoline derivatives have been investigated for their potential as anticancer agents. ontosight.ai The quinoline scaffold is recognized for its ability to form the basis of compounds that can inhibit cancer cell proliferation and induce apoptosis. bohrium.com

Investigations on Antiproliferative Properties in Cancer Cell Lines

Derivatives of this compound have been evaluated for their antiproliferative effects against a variety of human cancer cell lines. For example, primaquine-cinnamic acid conjugates have shown activity against human breast adenocarcinoma (MCF-7) cells. up.ac.za Other quinoline derivatives have demonstrated cytotoxicity against cell lines such as breast cancer (MCF-7), lung carcinoma (H460), and colon carcinoma (HCT 116 and SW620). srce.hr

The antiproliferative activity of these compounds is often significant, with some derivatives exhibiting IC50 values in the low micromolar range. srce.hr For instance, a series of novel amidines showed considerable antiproliferative activity against four tested cancer cell lines, with mean GI50 values ranging from 1 μM to 7.80 µM. nih.gov In some cases, the cytotoxic effects of these derivatives have been reported to be comparable to standard anticancer drugs like doxorubicin. neuroquantology.com

Table 3: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Derivative Class Cancer Cell Line(s) Observed Effect Reference
Primaquine-cinnamic acid conjugates MCF-7 (Breast adenocarcinoma) Antiproliferative activity up.ac.za
Primaquine and chloroquine derivatives MCF-7, H460, HCT 116, SW620 High activity for some derivatives srce.hr
Novel amidines Four different cancer cell lines GI50 values from 1.00 µM to 7.80 µM nih.gov
Substituted quinoline analogues MCF-7, HepG2, Caco-2, HCT-116 Potent activity for some derivatives neuroquantology.com

Modulation of Cellular Pathways in Oncology Research

The anticancer effects of this compound derivatives are often attributed to their ability to modulate various cellular pathways involved in cancer progression. Quinoline-based compounds have been shown to inhibit a range of enzymes critical for cancer cell survival, including tyrosine kinases and topoisomerases. bohrium.com

One key mechanism of action is the disruption of the Wnt/β-catenin signaling pathway, which is often overactivated in cancer. nih.gov A series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were designed to inhibit the interaction between β-catenin and Transcription factor 4 (TCF4), a critical step in this pathway. nih.govnih.gov These compounds were found to induce apoptosis and inhibit cell migration in cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway. nih.gov

Another cellular target for some quinoline derivatives is Aurora kinase B (AURKB), a regulator of mitosis. A lead compound, N-(3-methoxy-5-(6-methoxyquinolin-4-yl)oxy)phenyl)acetamide, was found to disrupt the mitotic localization of AURKB, leading to significant growth inhibition in various human cancer cell lines. nih.gov This suggests a novel mechanism of action that does not involve direct inhibition of the kinase's catalytic activity. nih.gov

Antimicrobial Activity Profile

Derivatives of this compound have demonstrated a wide range of antimicrobial activities, showing potential in combating various pathogenic microorganisms.

The antibacterial potential of this compound derivatives has been the subject of numerous studies, revealing activity against both Gram-positive and Gram-negative bacteria. For instance, certain ureidoamide derivatives of primaquine, which contains the 6-methoxyquinolin-8-amine core, have shown notable antibacterial effects. Specifically, N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide (5a) and 2-(4-chlorophenyl)-N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]acetamide (5d) exhibited a minimum inhibitory concentration (MIC) of 6.5 µg/ml against Staphylococcus aureus strains. nih.gov While some compounds in this series showed weak activity against Escherichia coli and Pseudomonas aeruginosa, others demonstrated more potent effects. nih.gov

In a separate study, a series of novel 8-methoxy-4-methyl-quinoline derivatives were synthesized and evaluated for their antibacterial properties. Among the tested compounds, compounds 10 , 11 , and 16 were identified as having potent antibacterial activity, comparable to the standard drug ampicillin. researchgate.net Specifically, these compounds showed significant inhibitory action against S. aureus (MIC 3.125 µg/mL), B. subtilis (MIC 6.25 µg/mL), and E. coli (MIC 6.25 µg/mL). researchgate.netresearchgate.net

Furthermore, research into 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives revealed that compound 3l had the highest efficacy against most tested bacterial strains, with a particularly strong effect against E. coli (MIC = 7.812 µg/mL). nih.gov Other derivatives, such as compounds 3c and 3d , also displayed broad-spectrum antimicrobial activity. nih.govgrafiati.com The mechanism of action for some quinoline derivatives is believed to involve the disruption of bacterial cell membranes or the inhibition of key metabolic pathways.

The antibacterial activity of these derivatives is often influenced by the nature and position of substituents on the quinoline ring. For example, 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups have exhibited significant antibacterial activities, with IC50 values against Staphylococcus aureus ranging from 1.33 to 18.9 μg/mL. acs.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Bacterium Activity (MIC/IC50) Reference
Ureidoamide derivative 5a Staphylococcus aureus 6.5 µg/ml nih.gov
Ureidoamide derivative 5d Staphylococcus aureus 6.5 µg/ml nih.gov
8-methoxy-4-methyl-quinoline 10 Staphylococcus aureus 3.125 µg/mL researchgate.netresearchgate.net
8-methoxy-4-methyl-quinoline 10 Bacillus subtilis 6.25 µg/mL researchgate.netresearchgate.net
8-methoxy-4-methyl-quinoline 10 Escherichia coli 6.25 µg/mL researchgate.netresearchgate.net
8-methoxy-4-methyl-quinoline 11 Staphylococcus aureus Potent researchgate.net
8-methoxy-4-methyl-quinoline 16 Staphylococcus aureus Potent researchgate.net
Benzenesulfonamide derivative 3l Escherichia coli 7.812 µg/mL nih.gov
8-Quinolinamine derivatives Staphylococcus aureus 1.33–18.9 μg/mL acs.org

Several derivatives of this compound have also been investigated for their antifungal properties. While some studies on ureidoamide derivatives of primaquine found no broad-spectrum antifungal activity, other classes of derivatives have shown more promising results. nih.gov For instance, certain 8-quinolinamines have demonstrated very promising antifungal activities against a range of fungal pathogens. acs.org

Specifically, these compounds were effective against Candida albicans (IC50 = 4.93–19.38 μg/mL), Candida glabrata (IC50 = 3.96–19.22 μg/mL), Candida krusei (IC50 = 2.89–18.95 μg/mL), Cryptococcus neoformans (IC50 = 0.67–18.64 μg/mL), and Aspergillus fumigatus (IC50 = 6.0–19.32 μg/mL). acs.org

In another study, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were synthesized and screened for their antimicrobial activity. Compound 3l from this series showed the highest effect against unicellular fungal strains, with a notable MIC of 31.125 µg/mL against C. albicans. nih.govgrafiati.com Compounds 3c and 3d also exhibited broad-spectrum antimicrobial activity, which included antifungal effects. nih.govgrafiati.com Furthermore, some novel quinoline derivatives, namely 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8), 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9), and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10), displayed in vitro antifungal activity that was comparable to or even higher than the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungus Activity (IC50/MIC) Reference
8-Quinolinamine derivatives Candida albicans 4.93–19.38 μg/mL acs.org
8-Quinolinamine derivatives Candida glabrata 3.96–19.22 μg/mL acs.org
8-Quinolinamine derivatives Candida krusei 2.89–18.95 μg/mL acs.org
8-Quinolinamine derivatives Cryptococcus neoformans 0.67–18.64 μg/mL acs.org
8-Quinolinamine derivatives Aspergillus fumigatus 6.0–19.32 μg/mL acs.org
Benzenesulfonamide derivative 3l Candida albicans 31.125 µg/mL nih.govgrafiati.com
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) Various fungi Comparable to fluconazole nih.gov
2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) Various fungi Comparable to fluconazole nih.gov
2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10) Various fungi Higher than fluconazole nih.gov

The ability of microorganisms to form biofilms presents a significant challenge in treating infections, as biofilms are inherently more resistant to antimicrobial agents. nih.gov Several studies have explored the potential of this compound derivatives in eradicating these resilient structures.

Primaquine ureidoamides, for example, have demonstrated strong activity in biofilm eradication assays against E. coli, P. aeruginosa, and C. albicans. nih.gov The most active compounds in this series were 5a and 5b , with their antibiofilm potency against E. coli being particularly prominent, showing lower minimum biofilm eradication concentrations (MBEC) than both gentamycin and the parent primaquine molecule. nih.gov Compound 5a also showed a very low MBEC against S. aureus. nih.gov

In another study, a 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivative, compound 3l , was found to be effective in inhibiting biofilm extension. At a concentration of 10.0 µg/mL, it achieved high percentages of biofilm eradication against E. coli (94.60%), P. aeruginosa (91.74%), and C. neoformans (98.03%). nih.govgrafiati.com The mechanism of this antibiofilm activity was further investigated through a protein leakage assay, which showed that compound 3l caused significant protein discharge from E. coli cells, indicating damage to the cell membrane. nih.govgrafiati.com

Table 3: Biofilm Eradication Activity of Selected this compound Derivatives

Compound/Derivative Microorganism Activity (% Eradication/MBEC) Reference
Ureidoamide derivative 5a Escherichia coli Lower MBEC than gentamycin nih.gov
Ureidoamide derivative 5a Pseudomonas aeruginosa Potent eradication nih.gov
Ureidoamide derivative 5a Staphylococcus aureus Low MBEC nih.gov
Ureidoamide derivative 5b Escherichia coli Prominent antibiofilm potency nih.gov
Ureidoamide derivative 5b Pseudomonas aeruginosa Potent eradication nih.gov
Benzenesulfonamide derivative 3l Escherichia coli 94.60% nih.govgrafiati.com
Benzenesulfonamide derivative 3l Pseudomonas aeruginosa 91.74% nih.govgrafiati.com
Benzenesulfonamide derivative 3l Cryptococcus neoformans 98.03% nih.govgrafiati.com

Antifungal Efficacy

Antiprotozoal Activities Beyond Malaria

The pharmacological investigation of this compound derivatives extends beyond their well-known antimalarial properties to include activity against other protozoan parasites.

Derivatives of this compound have shown significant promise as antileishmanial agents. A number of synthesized 8-quinolinamines have exhibited in vitro antileishmanial activities comparable to the standard drug pentamidine, with IC50 values ranging from 0.84 to 5.0 μg/mL and IC90 values from 1.95 to 7.0 μg/mL. acs.org

Extended side chain analogues of 8-aminoquinolines have also displayed potent antileishmanial activities in vitro against Leishmania donovani promastigotes, with IC50 values between 1.6 and 32 μg mL−1 and IC90 values between 4 and 40 μg mL−1. researchgate.net The antimalarial drug tafenoquine, an 8-aminoquinoline, also exhibits in vitro antileishmanial activity against several Leishmania species and has shown efficacy in animal models of visceral leishmaniasis. mdpi.com

Furthermore, a series of 4-aminoquinoline (AMQ) derivatives were assayed against Leishmania amazonensis, with compound AMQ-j showing strong activity against both promastigotes (IC50 = 5.9 μg/mL) and amastigotes (IC50 = 2.4 μg/mL). nih.gov The mechanism of action for AMQ-j appears to involve the induction of oxidative stress through the production of reactive oxygen species (ROS) and mitochondrial dysfunction in the parasite. nih.gov

Table 4: Antileishmanial Activity of Selected this compound Derivatives

Compound/Derivative Leishmania Species Activity (IC50/IC90) Reference
8-Quinolinamines Leishmania spp. IC50 = 0.84–5.0 μg/mL acs.org
8-Quinolinamines Leishmania spp. IC90 = 1.95–7.0 μg/mL acs.org
Extended side chain 8-aminoquinolines Leishmania donovani IC50 = 1.6–32 μg mL−1 researchgate.net
Extended side chain 8-aminoquinolines Leishmania donovani IC90 = 4–40 μg mL−1 researchgate.net
Tafenoquine Leishmania spp. Active in vitro mdpi.com
AMQ-j Leishmania amazonensis (promastigotes) IC50 = 5.9 μg/mL nih.gov
AMQ-j Leishmania amazonensis (amastigotes) IC50 = 2.4 μg/mL nih.gov

The evaluation of this compound derivatives has also included their potential against trypanosomal parasites, the causative agents of diseases such as African trypanosomiasis and Chagas disease. A series of 4-/8-aminoquinoline-based lactams and tetrazoles were synthesized and tested for their antitrypanosomal activity. mdpi.com While many of these compounds displayed good antiplasmodial activity, their antitrypanosomal activity was generally moderate. mdpi.com

Among the tested compounds, the β-lactam derivative 4e was the most active against Trypanosoma brucei rhodesiense, with an IC50 of 7.01 µM. mdpi.com In the tetrazole series, compound 6b was the most active, with an IC50 of 14.16 µM. mdpi.com It is noteworthy that the antimalarial 8-aminoquinolines, primaquine and tafenoquine, have also been reported to possess promising antitrypanosomal activity. mdpi.com

In a separate study, a potent 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative, compound 12 , demonstrated significant antitrypanosomal activity, with an EC50 value of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes. ird.fr

Table 5: Antitrypanosomal Activity of Selected this compound Derivatives

Compound/Derivative Trypanosome Species Activity (IC50/EC50) Reference
β-lactam derivative 4e Trypanosoma brucei rhodesiense 7.01 µM mdpi.com
Tetrazole derivative 6b Trypanosoma brucei rhodesiense 14.16 µM mdpi.com
8-nitroquinolin-2(1H)-one derivative 12 Trypanosoma brucei brucei 12 nM ird.fr
8-nitroquinolin-2(1H)-one derivative 12 Trypanosoma cruzi 500 nM ird.fr

Antileishmanial Investigations

Anti-inflammatory and Anti-arthritic Research

Derivatives of this compound have been a subject of investigation in the search for new anti-inflammatory and anti-arthritic agents. The quinoline scaffold itself is recognized for a wide range of biological activities, including anti-inflammatory properties. Research in this area has explored how modifications of the this compound structure can lead to compounds with potent inhibitory effects on inflammatory processes. These investigations are crucial in the context of chronic inflammatory diseases like rheumatoid arthritis, where there is a continuous need for effective therapeutic options.

One area of research has focused on hybrid molecules that incorporate the this compound moiety. For instance, a derivative linking the natural compound celastrol (B190767) with primaquine, which contains a 6-methoxyquinolin-8-amine structure, has been synthesized. nih.gov Celastrol is known for its anti-inflammatory and anti-osteoarthritis properties. nih.gov Another study investigated a different quinoline derivative for its anti-inflammatory effects in a methotrexate-induced inflammation model, which is relevant to the study of rheumatoid arthritis. nih.gov

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit specific biological targets within the inflammatory cascade. Key enzymes and signaling pathways that are central to the inflammatory response have been the focus of these mechanistic studies.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation, and their inhibition is a major strategy for treating inflammatory disorders. Similarly, lipoxygenases (LOXs) are involved in the production of pro-inflammatory leukotrienes. medchemexpress.com Several studies have demonstrated the potential of quinoline derivatives to inhibit these enzymes.

Novel quinoline acetohydrazide derivatives have been evaluated for their anti-inflammatory efficacy through the inhibition of COX-1 and COX-2. researchgate.net Molecular docking studies of these derivatives have indicated that the methoxy (B1213986) (OCH3) group and the nitrogen atom of the quinoline ring can interact with the COX-2 enzyme via hydrogen bonding. researchgate.net Specifically, trifluoro-substituted quinoline acetohydrazide derivatives were identified as potential leads with significant COX-2 inhibitory activity. researchgate.net

Furthermore, a series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated as dual inhibitors of COX-2 and 15-LOX. nih.gov One of the most potent and selective dual COX-2/15-LOX inhibitors from this series was a hybrid featuring a benzyl (B1604629) triazine and a 6-methoxy-substituted quinoline. nih.gov In a separate study, a primaquine ureidoamide derivative, which contains the 6-methoxyquinoline (B18371) core, was also found to exhibit noteworthy lipoxygenase inhibition. tandfonline.com However, other research on urea (B33335) and bis-urea primaquine derivatives showed only weak inhibition of soybean lipoxygenase by a few of the tested compounds. nih.gov

Derivative Class Target Enzyme(s) Key Findings Reference(s)
Quinoline AcetohydrazidesCOX-1, COX-2Trifluoro-substituted derivatives showed potent COX-2 inhibition. The methoxy group and quinoline nitrogen are suggested to interact with the enzyme's active site. researchgate.net
1,2,4-Triazine-Quinoline HybridsCOX-2, 15-LOXA hybrid with a 6-methoxy-substituted quinoline was a potent and selective dual inhibitor. nih.gov
Primaquine UreidoamidesLOXOne derivative displayed interesting LOX inhibition. tandfonline.com
Urea and Bis-urea Primaquine DerivativesSoybean LipoxygenaseExhibited weak inhibitory activity. nih.gov

Inhibition of Other Inflammatory Mediators and Pathways:

Beyond COX and LOX, the anti-inflammatory potential of quinoline derivatives extends to other key components of the inflammatory response, such as the NF-κB (nuclear factor-kappa B) signaling pathway and various pro-inflammatory cytokines. The dysregulation of NF-κB signaling is linked to serious pathologies, including autoimmune diseases. mdpi.comnih.gov

Research has identified a novel quinoline compound as an inhibitor of the canonical NF-κB pathway. mdpi.com Molecular docking and dynamics analyses suggest that this inhibitor may modulate transcriptional activity by interfering with the interaction between NF-κB and DNA. mdpi.com The study also showed that this compound could inhibit the TNF-induced transcription of a luciferase reporter gene and the TNF gene itself, which is a known downstream target of NF-κB. mdpi.com

In addition to direct pathway inhibition, certain 1,2,4-triazine-quinoline hybrids have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. nih.gov One such hybrid demonstrated outstanding TNF-α inhibition, being significantly more potent than the reference drugs celecoxib (B62257) and diclofenac. nih.gov Furthermore, imidazoquinolines have been identified as ligands for Toll-like receptors (TLR) 7 and 8, which are involved in inducing the production of inflammatory cytokines. acs.org This highlights the diverse mechanisms by which quinoline-based structures can modulate the immune response.

Derivative/Compound Target Pathway/Mediator Observed Effect Reference(s)
Novel Quinoline InhibitorCanonical NF-κB PathwayInhibits TNF-induced gene transcription by potentially modulating NF-κB-DNA interaction. mdpi.com
1,2,4-Triazine-Quinoline HybridsTNF-αPotent inhibition of TNF-α production, exceeding that of celecoxib and diclofenac. nih.gov
ImidazoquinolinesTLR7 and TLR8Act as ligands, inducing the production of inflammatory cytokines. acs.org

Exploration as Fluorescent Probes and Dyes in Biochemical Studies

The inherent photophysical properties of the quinoline ring system have led to the exploration of this compound derivatives as fluorescent probes and dyes for various biochemical studies. These compounds can be designed to signal the presence of specific analytes, such as metal ions, through changes in their fluorescence emission.

A prominent example is N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide (TSQ) and its analogues, which are considered pioneering recognition-based fluorescent probes for zinc ions (Zn(II)). nih.gov These probes operate on a "turn-on" fluorescence mechanism based on Internal Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF). nih.gov When these molecules bind to Zn(II), they form a 2:1 complex, which results in a significant increase in fluorescence intensity. nih.gov While effective for applications like live-cell imaging, they typically require ultraviolet light for excitation. nih.gov

The utility of methoxyquinoline derivatives as fluorescent probes extends beyond TSQ. For instance, 6-methoxyquinolin-8-ol (B1356819) has been utilized as a fluorescent probe for the detection of metal ions in biological assays. The development of such probes is crucial for understanding the roles of metal ions in biological systems. Reaction-based fluorescent probes, which involve a chemical reaction catalyzed by the target ion leading to fluorophore release, represent an alternative and evolving approach in this field. nih.gov

Probe/Derivative Target Analyte Mechanism of Action Application Reference(s)
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide (TSQ) and analoguesZinc (Zn(II))Internal Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF)Live-cell imaging, histochemical applications nih.gov
6-Methoxyquinolin-8-olMetal IonsFluorescence detectionBiological assays

Mechanistic Investigations of 4 Methoxyquinolin 8 Amine Analogs

Molecular Target Identification and Validation

The biological activities of quinoline-based compounds are deeply rooted in their interactions with specific molecular targets. Analogs of 4-Methoxyquinolin-8-amine have been investigated for their ability to engage with various enzymes and cellular components critical for cell survival and proliferation. These interactions are fundamental to their potential therapeutic effects.

The Sarco-Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is a crucial regulator of calcium homeostasis within cells. nih.govnih.gov Its inhibition disrupts Ca²⁺ levels, which can trigger cell death pathways, making it a significant target in disease research. nih.govmdpi.com While direct studies on this compound are not detailed, research into related structures provides insight. For instance, various quinoline (B57606) compounds have been developed to modulate SERCA activity. google.com Thapsigargin (B1683126), a well-known SERCA inhibitor, and its analogs induce cell death by depleting endoplasmic reticulum (ER) Ca²⁺ stores, which leads to a sustained unfolded protein response and apoptosis. nih.gov

Computational studies on a hybrid molecule incorporating a 6-methoxyquinolin-8-amine moiety showed it interacts with the same binding pocket on SERCA as thapsigargin. mdpi.com This binding site is rich in hydrophobic residues (such as Ile, Leu, Val, Phe), and the analysis demonstrated a co-localization of the hydrophobic parts of the quinoline-containing compound and thapsigargin within this pocket. mdpi.com This suggests that the quinoline scaffold can be directed to the SERCA enzyme, and its inhibition is a plausible mechanism of action for appropriately substituted analogs. mdpi.comresearchgate.net

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them validated targets for antimicrobial and anticancer therapies. bohrium.comsgul.ac.uknih.gov Quinoline derivatives are recognized as a class of compounds capable of inhibiting these enzymes. bohrium.com Specifically, they can target bacterial topoisomerases like DNA gyrase and topoisomerase IV, interfering with DNA replication and leading to bacterial cell death. sgul.ac.uk

The development of novel bacterial topoisomerase inhibitors (NBTIs) has become a key strategy to combat antibiotic resistance. acs.org These agents often act as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV. acs.org While fluoroquinolones are a major class of topoisomerase inhibitors, resistance to them has prompted the search for new scaffolds, including optimized 4-(aminomethyl)quinolin-2(1H)-ones that show potency against resistant Gram-negative pathogens. sgul.ac.uk Some methoxy-based quinoline compounds have demonstrated anticancer properties, with topoisomerase inhibition being one of the investigated mechanisms. bohrium.com The general mechanism involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand and results in lethal DNA strand breaks. bohrium.com

The 8-aminoquinoline (B160924) scaffold, a core feature of this compound, is central to the antimalarial activity of drugs like primaquine (B1584692). nih.gov A primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the malaria parasite. nih.gov During its life cycle, the parasite digests hemoglobin, releasing large amounts of toxic heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin, which is structurally identical to β-hematin. nih.gov

Compounds containing the 8-aminoquinoline structure can interfere with this process. nih.gov They are thought to form a complex with heme, preventing its crystallization into β-hematin. mdpi.com The accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. nih.gov Studies on bis(8-aminoquinolines), which are dimeric forms of 8-aminoquinolines, have shown significant activity in inhibiting β-hematin formation, reinforcing the importance of this scaffold in disrupting the heme detoxification pathway. nih.gov

Compound ClassTarget/MechanismObserved EffectReference
Quinoline Analogs SERCAComputational models show interaction with the thapsigargin binding pocket. mdpi.com
Quinoline Derivatives Topoisomerase I/IVInhibition of enzyme activity, leading to DNA strand breaks. sgul.ac.uk
8-Aminoquinolines β-Hematin FormationInhibition of heme crystallization, leading to parasite toxicity. nih.gov

Topoisomerase Inhibition Studies

Cellular and Molecular Mechanisms of Action

The engagement of molecular targets by this compound analogs translates into broader cellular consequences, including the activation of programmed cell death and the halting of the cell division cycle. These mechanisms are central to their antiproliferative effects observed in cancer cell lines.

Apoptosis, or programmed cell death, is a common mechanism through which chemotherapeutic agents eliminate cancer cells. mdpi.com Numerous studies have demonstrated that quinoline derivatives can induce apoptosis in various cancer cell lines. bohrium.comresearchgate.net For example, a novel 4-anilinoquinazoline (B1210976) analog, DW-8, was found to induce cell death by activating the intrinsic apoptotic pathway, which involves the activation of caspase-9 and the executioner caspases-3 and 7. mdpi.com

Other quinoline-based compounds have also been shown to trigger apoptosis. A study on 5-Chloro-6-methoxyquinolin-8-amine reported its ability to induce apoptosis in non-small cell lung cancer (A549) cells via mitochondrial pathways. Similarly, the compound 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1) was shown to induce apoptosis in T47D breast cancer cells. researchgate.net The induction of apoptosis by quinoline analogs can be a result of various upstream events, including the inhibition of critical survival proteins or the generation of reactive oxygen species (ROS). mdpi.com

In addition to inducing apoptosis, many anticancer agents function by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division. Quinoline derivatives have been shown to cause cell cycle arrest, often at the G2/M phase. bohrium.comnih.govnih.gov This arrest prevents the cell from entering mitosis, ultimately leading to cell death. nih.gov

For instance, a series of novel quinoline derivatives of combretastatin (B1194345) A-4 were found to be potent tubulin polymerization inhibitors. nih.govnih.gov By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle. nih.gov One potent analog, compound 12c, was shown to lead to G2/M phase arrest and subsequent apoptosis. nih.gov Another study on a hydrazone analogue, 19h, demonstrated that it caused a significant, time- and concentration-dependent arrest of MCF-7 breast cancer cells in the G2/M phase. nih.gov After 48 hours of treatment, the percentage of cells in the G2/M phase increased to 35.6% compared to 7.6% in untreated control cells. nih.gov This disruption of the mitotic spindle is a well-established strategy for cancer chemotherapy. nih.gov

Compound/AnalogCell LineMechanismIC50 ValueReference
DW-8 SW620 (Colorectal)G2 phase arrest, intrinsic apoptosis6.15 ± 0.37 µM mdpi.com
5-Chloro-6-methoxyquinolin-8-amine A549 (Lung)Apoptosis via mitochondrial pathways3.14 ± 0.29 µM
Compound 12c MCF-7, HL-60, HCT-116, HeLaTubulin polymerization inhibition, G2/M arrest0.010 - 0.042 µM nih.gov
Compound 19h MCF-7 (Breast)G2/M arrest, apoptosis0.022 - 0.040 µM nih.gov

Angiogenesis Inhibition Research

The formation of new blood vessels, a process known as angiogenesis, is critical in tumor development, providing the necessary nutrients and oxygen for cancer cell proliferation. biomedres.us Consequently, the inhibition of angiogenesis has emerged as a significant strategy in cancer therapy. biomedres.usplos.org The process of angiogenesis is complex and involves multiple steps, including the dissolution of the basement membrane by matrix metalloproteinases (MMPs), proliferation and migration of endothelial cells, and the formation of new capillary tubes. mdpi.com Several growth factors and signaling pathways are implicated in promoting angiogenesis, with Vascular Endothelial Growth Factor (VEGF) being a key player. mdpi.comnih.gov

Analogs of this compound have been investigated for their potential to inhibit angiogenesis. Research has explored the effects of these compounds on various aspects of the angiogenic cascade. Mechanistic studies often focus on the ability of these analogs to interfere with key drivers of angiogenesis, such as the VEGF signaling pathway. nih.gov For instance, some tryptanthrin (B1681603) derivatives, which share structural similarities with quinoline compounds, have been shown to suppress the VEGFR2-mediated ERK1/2 signaling pathway in human microvascular endothelial cells. plos.org

The anti-angiogenic activity of these compounds is often evaluated through in vitro assays that measure the inhibition of endothelial cell proliferation, migration, and tube formation. In vivo models, such as the chick chorioallantoic membrane (CAM) assay or Matrigel plug assays in mice, are also utilized to assess the inhibition of new blood vessel formation. plos.org

Interactive Table: Angiogenesis-Related Molecular Targets

Target Function in Angiogenesis Reference
VEGF Stimulates proliferation and migration of endothelial cells. mdpi.comnih.gov
VEGFR2 Key receptor for VEGF, initiating downstream signaling. plos.org
MMPs Degrade the extracellular matrix, allowing endothelial cell migration. mdpi.com
Angiopoietins Regulate vessel maturation and stability. mdpi.com

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a large family of ligand-activated transcription factors that play crucial roles in a wide range of physiological processes, including metabolism, development, and cellular homeostasis. sigmaaldrich.complos.orgnih.gov These receptors, upon binding to their specific ligands, can modulate the expression of target genes by binding to specific DNA sequences known as hormone response elements. mdpi.com The nuclear receptor superfamily includes receptors for steroid hormones, thyroid hormones, retinoids, and various lipids. sigmaaldrich.complos.org

The interaction of small molecules with nuclear receptors can lead to either activation or repression of gene transcription, making them attractive targets for therapeutic intervention in various diseases. sigmaaldrich.com The ability of this compound analogs to modulate the activity of nuclear receptors is an area of active research. This modulation can occur through various mechanisms, including direct binding to the ligand-binding domain of the receptor, altering the recruitment of co-activator or co-repressor proteins, or interfering with the dimerization of the receptor with its partner, often the retinoid X receptor (RXR). sigmaaldrich.com

Investigations into the effects of quinoline derivatives on nuclear receptors have explored their potential to influence metabolic pathways and inflammatory responses regulated by these receptors. For example, Peroxisome Proliferator-Activated Receptors (PPARs), a subfamily of nuclear receptors, are key regulators of lipid and glucose metabolism and are targets for drugs used to treat metabolic diseases. sigmaaldrich.commdpi.com The ability of compounds to interact with PPARs and other nuclear receptors like Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs) is often assessed using cell-based reporter gene assays and biophysical binding assays. nih.gov

Interactive Table: Investigated Nuclear Receptors and their Functions

Nuclear Receptor Primary Function Potential Therapeutic Relevance Reference
PPARα Lipid metabolism, particularly fatty acid oxidation. Dyslipidemia sigmaaldrich.com
PPARγ Adipogenesis, glucose homeostasis, inflammation. Diabetes, Inflammation sigmaaldrich.commdpi.com
LXR Cholesterol metabolism, lipogenesis. Atherosclerosis nih.gov
FXR Bile acid metabolism, glucose and lipid homeostasis. Liver diseases, Metabolic syndrome nih.gov

Computational Approaches in 4 Methoxyquinolin 8 Amine Research

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is crucial in structure-based drug design for predicting the interaction between a potential drug and its target protein at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov A high-ranking pose suggests a favorable binding mode, which can be a starting point for developing new therapeutic agents. researchgate.net

Ligand-protein interaction analysis examines the specific non-covalent bonds—such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces—that stabilize the docked complex. Understanding these interactions is key to explaining the ligand's binding affinity and specificity. mdpi.com

SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase): This protein is a calcium pump crucial for muscle relaxation and cellular signaling. Its inhibition is a target for various therapeutic areas. Molecular docking studies on SERCA help identify how potential inhibitors bind and disrupt its function.

SARS-CoV-2 Mpro (Main Protease): The main protease of the SARS-CoV-2 virus is essential for its replication. Inhibiting this enzyme can block the viral life cycle, making it a prime target for antiviral drugs. Docking studies are widely used to screen large libraries of compounds for potential Mpro inhibitors. d-nb.info

A review of the scientific literature did not yield specific molecular docking studies analyzing the direct interaction of 4-Methoxyquinolin-8-amine with either the SERCA protein or the SARS-CoV-2 Mpro. Research has been conducted on various heterocyclic compounds and quinoline (B57606) derivatives against these targets, but data for this compound was not found. d-nb.info

Prediction of Pharmacokinetic Properties for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico tools are widely used to predict these properties, helping to identify compounds with poor profiles early in the drug discovery process. nih.govnih.gov Drug-likeness is an assessment of whether a compound contains functional groups and has physical properties consistent with the majority of known drugs. optibrium.com

Commonly predicted ADMET properties and drug-likeness rules include:

Property CategoryPredicted ParameterDescription
Physicochemical Molecular Weight (MW)Affects size-dependent properties like absorption and diffusion.
LogP (Lipophilicity)Influences solubility, absorption, and membrane permeability.
Hydrogen Bond Donors/AcceptorsKey determinants of binding specificity and solubility.
Absorption Human Intestinal Absorption (HIA)Predicts the percentage of a drug absorbed through the gut.
Blood-Brain Barrier (BBB) PermeationIndicates if a compound can cross into the central nervous system.
Metabolism CYP450 Inhibition/SubstratePredicts interactions with key metabolic enzymes.
Drug-Likeness Lipinski's Rule of FiveA set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.

This table describes general parameters used in pharmacokinetic prediction. Specific predicted values for this compound are not available in the reviewed literature.

While various platforms like admetSAR and SwissADME are used to generate such predictions for novel compounds nih.gov, a specific, published ADMET or drug-likeness profile for this compound could not be located in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of molecules with known activities, a QSAR model can identify the key molecular properties (descriptors) that influence their potency. mdpi.com These descriptors can be electronic, steric, hydrophobic, or topological in nature.

The general steps to create a QSAR model are:

Compile a dataset of structurally related compounds with measured biological activity.

Calculate various molecular descriptors for each compound.

Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model correlating the descriptors with activity. researchgate.net

Validate the model to ensure its predictive power. nih.gov

Once validated, the QSAR model can be used to predict the activity of new, untested compounds, guiding the synthesis of more potent analogues. mdpi.com Although QSAR studies have been performed on various classes of quinoline derivatives for different therapeutic targets nih.gov, no specific QSAR models involving this compound as part of the training or test set were identified in the literature search.

Spectroscopic Characterization and Structural Elucidation of 4 Methoxyquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the precise assignment of atoms and their connectivity within the 4-Methoxyquinolin-8-amine structure.

Proton NMR (¹H-NMR) provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. Experimental data for this compound has been reported in different deuterated solvents, leading to slight variations in chemical shifts (δ) measured in parts per million (ppm). The signals corresponding to the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) group, and the amine group have been identified and assigned.

In deuterated chloroform (B151607) (CDCl₃), the proton of the heterocyclic ring (H-2) appears as a doublet at 8.64 ppm, while the methoxy group's protons resonate as a sharp singlet at 4.07 ppm. uni-muenchen.de The two protons of the primary amine (NH₂) appear as a singlet at 5.12 ppm. uni-muenchen.de The remaining aromatic protons are observed between 6.78 and 7.51 ppm, with their multiplicity and coupling constants (J) providing connectivity information. uni-muenchen.de

Similarly, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear between 6.74 and 7.85 ppm. nnpub.org The amine and methoxy protons are observed as singlets at 5.22 ppm and 3.88 ppm, respectively. nnpub.org

Interactive Table: ¹H-NMR Spectral Data for this compound Below is a summary of the reported ¹H-NMR data. Click on the solvent to see the corresponding chemical shifts.

Proton (Position)Chemical Shift (δ) in CDCl₃ uni-muenchen.deChemical Shift (δ) in DMSO-d₆ nnpub.orgMultiplicity & Coupling Constant (J)
H-28.64-d, J = 5.6 Hz
H-36.78-d, J = 4.8 Hz
H-57.517.85d, J = 7.6 Hz / d, J = 8.7 Hz
H-66.977.05t, J = 8.0 Hz / dd, J=8.9, 2.5 Hz
H-77.346.74-6.84d, J = 7.6 Hz / m
8-NH₂5.125.22s
4-OCH₃4.073.88s

Note: '-' indicates data not explicitly provided for that specific proton in the cited source. 'd' = doublet, 't' = triplet, 'dd' = doublet of doublets, 'm' = multiplet, 's' = singlet.

While specific ¹³C-NMR spectral data with full peak assignments for this compound is not detailed in the available literature, its spectrum has been recorded. semanticscholar.org The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system and the methoxy group. The chemical shifts are influenced by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups and the inherent electronic structure of the quinoline heterocycle.

Based on general principles and data from related quinoline derivatives, the expected carbon environments are:

Methoxy Carbon: A signal for the -OCH₃ carbon, typically appearing in the upfield region (around 55-60 ppm).

Aromatic Carbons: Signals for the nine carbons of the quinoline core. The carbons directly attached to the nitrogen (C-2, C-8a) and the substituents (C-4, C-8) would show characteristic shifts. The remaining C-H carbons (C-3, C-5, C-6, C-7) and the bridgehead carbon (C-4a) would resonate in the typical aromatic region (approximately 100-150 ppm).

Table: Expected Carbon Environments for this compound

Carbon Atom(s) Expected Environment
C2, C3, C4, C4a, C5, C6, C7, C8, C8a Aromatic/Heteroaromatic

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each aromatic proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3; H-5 with H-6; H-6 with H-7), confirming their positions relative to one another.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-135) differentiate carbons based on the number of attached protons. Methylene (B1212753) (CH₂) carbons appear as negative signals, while methine (CH) and methyl (CH₃) carbons appear as positive signals. Quaternary carbons are absent. This would confirm the assignment of the methoxy carbon and the five CH groups of the quinoline ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like quinoline derivatives.

The ESI mass spectrum of this compound shows a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 175.1. uni-muenchen.de This finding is consistent with the compound's molecular formula and calculated molecular weight.

Table: Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Ionization Method ESI (Electrospray Ionization) uni-muenchen.de
Observed Ion [M+H]⁺ uni-muenchen.de

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, methoxy ether, and aromatic quinoline structure.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinoline ring contains both C=C and C=N bonds, which would result in a series of complex absorption bands in the 1500-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected around 1250 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amine usually appears in the 1580-1650 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with chromophores (light-absorbing groups). The quinoline ring system is an excellent chromophore. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) is expected to show multiple absorption bands characteristic of the quinoline core. These absorptions are due to π→π* transitions within the conjugated aromatic system. The presence of the amino and methoxy auxochromes can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted quinoline. While specific experimental λ_max values for this compound are not available in the cited literature, related compounds like 4-methoxyquinolin-8-ol (B11913125) have predicted absorptions in the 270–310 nm range. researchgate.net

X-ray Crystallography for Absolute Stereochemistry (where applicable for derivatives)

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. nih.govnih.gov This technique is particularly crucial in stereochemistry for assigning the absolute configuration of chiral molecules, a critical aspect in fields such as pharmaceutical development where the biological activity of enantiomers can differ significantly. nih.govsoton.ac.uk The method relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal, which can reveal the precise spatial arrangement of all constituent atoms. researchgate.netthieme-connect.de For chiral, enantiomerically pure substances, single-crystal X-ray diffraction can distinguish between the actual molecule and its mirror image, thus establishing its absolute stereochemistry. nih.gov

While direct crystallographic studies on chiral derivatives of this compound are not prominently documented in the searched literature, the principles of this technique are well-illustrated through studies on related chiral quinoline derivatives. These examples serve to demonstrate the power and application of X-ray crystallography in confirming the absolute configuration of complex chiral structures within the quinoline family.

In the study of chiral 1,2-dihydroquinolines, for instance, single-crystal X-ray analysis was employed to verify the absolute configuration of an enantioenriched product resulting from a kinetic resolution process. nih.govwhiterose.ac.uk The analysis of a suitable single crystal of the (S)-1,2-dihydroquinoline derivative provided unequivocal proof of its stereochemistry. nih.govwhiterose.ac.uk This highlights the role of X-ray crystallography as a "gold standard" for validating the outcomes of asymmetric syntheses or resolutions. nsf.gov

Further illustrating the application of this technique, the structures of inherently chiral calix mdpi.comquinolines have been elucidated using single-crystal X-ray analysis. mdpi.com In one example, the unambiguous structure of a quinoline-containing calixarene (B151959) was determined, revealing its pinched cone conformation in the solid state. mdpi.com The monocrystals for this analysis were obtained from a dichloromethane/methanol mixture, demonstrating the critical step of growing high-quality crystals suitable for diffraction experiments. mdpi.com

The determination of absolute configuration is not always straightforward, especially for molecules composed of light atoms (C, H, N, O), where the anomalous scattering effect is weak. researchgate.net In such cases, derivatization with heavier atoms can be employed to enhance the anomalous scattering signal, thereby facilitating a more reliable determination of the absolute stereochemistry. researchgate.net

The following table provides an example of crystallographic data that might be obtained from an X-ray diffraction experiment on a chiral quinoline derivative, based on published studies of related compounds. taylorandfrancis.com

Parameter Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.9511(3)
b (Å)10.4014(4)
c (Å)13.8084(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1285.9(1)
Z4

Note: The data in this table is representative and based on a reported crystal structure of a chiral amine intermediate for a triazole derivative and is for illustrative purposes only. taylorandfrancis.com

The successful application of X-ray crystallography for determining the absolute stereochemistry of a derivative of this compound would be contingent on the ability to synthesize a chiral derivative and subsequently grow a single crystal of sufficient quality for diffraction analysis. The resulting data would then allow for the definitive assignment of the R/S configuration at the stereogenic center(s).

Structure Activity Relationship Sar Studies of 4 Methoxyquinolin 8 Amine Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring System

The quinoline ring is a foundational element of these derivatives, and substitutions at various positions significantly alter their biological profiles.

Research into 4-substituted quinolines has highlighted the importance of specific groups on the quinoline nucleus for antimalarial activity. For instance, a 7-chloro group is considered optimal, while a methyl group at position 3 diminishes activity, and an additional methyl group at position 8 eliminates it entirely. pharmacy180.com

In the context of anticancer activity, modifications to the quinoline ring of 8-hydroxyquinoline (B1678124) derivatives have shown that electron-withdrawing substituents at the R5 position can enhance anticancer effects. nih.gov Conversely, adding a sulfonic acid group at the same position was found to decrease cytotoxicity, likely by impeding cell permeability. nih.gov For derivatives of 5-chloro-8-hydroxyquinoline, substitutions at the R7 position resulted in higher activity against certain enzymes compared to substitutions at the R5 position. nih.gov

Further studies on quinoline derivatives as antibacterial agents have shown that modifications at the N4 and O6 positions can influence potency. nih.gov For example, substituting the R2 position with a 3-chloro-4-fluoro group while having a p-isopropyl phenyl ring at R1 resulted in potent activity against MRSA. nih.gov Keeping the R1 group as CF3 and modifying the R2 group to m-trifluoromethyl, p-trifluoromethyl, or 3-chloro-4-fluoro also led to variations in antibacterial activity against different strains. nih.gov

The introduction of an ethoxy spacer at the 4-position of the quinoline ring did not compromise the antibacterial activity of one derivative. nih.gov In another study, the introduction of an aromatic ring to a piperazine (B1678402) derivative at the R5 position was shown to restore selective toxicity in cancer cell lines. nih.gov

Table 1: Impact of Quinoline Ring Substitutions on Biological Activity

Compound Class Substitution Position Substituent Observed Effect Reference
4-Substituted Quinolines 3 Methyl Reduced antimalarial activity pharmacy180.com
4-Substituted Quinolines 7 Chloro Optimal for antimalarial activity pharmacy180.com
4-Substituted Quinolines 8 Methyl Abolished antimalarial activity pharmacy180.com
8-Hydroxyquinoline Derivatives R5 Electron-withdrawing group Improved anticancer activity nih.gov
8-Hydroxyquinoline Derivatives R5 Sulfonic acid Decreased cytotoxicity nih.gov
5-Cl-8-OHQ Derivatives R7 (unspecified) Higher activity vs. R5 substitution nih.gov
Quinoline Derivatives N4, O6 Various Influenced antibacterial potency nih.gov

Influence of Linker Length and Nature on Biological Activity

The linker connecting the 4-methoxyquinolin-8-amine core to other chemical moieties is a critical determinant of biological activity. Its length, flexibility, and chemical nature can significantly impact the compound's efficacy and selectivity.

In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the linker between the quinoline and the tert-butyltetrazole moieties was found to strongly influence both antiplasmodial activity and cytotoxicity. researchgate.netmdpi.com The activity was dependent on the linker's chain length, basicity, and substitution pattern. researchgate.netmdpi.com Generally, derivatives with a methyl linker were more active than those with longer chains. mdpi.com

Similarly, studies on Proteolysis-Targeting Chimeras (PROTACs) have emphasized the importance of optimizing the linker to achieve desired biological outcomes. The length and composition of the linker are varied to effectively bring the target protein and the E3 ligase together for protein degradation.

In the context of antimalarial quinoline-indole conjugates, the nature of the linker is crucial. Saturation of an alkyl linker between the quinoline and indole (B1671886) ring systems led to a significant loss of activity, suggesting that the extended conjugation between the two aromatic systems is important for their antimalarial action. acs.org

Table 2: Influence of Linker Characteristics on Biological Activity

Compound Series Linker Variation Impact on Biological Activity Reference
8-Amino-6-methoxyquinoline-tetrazole hybrids Chain length, basicity, substitution Strongly influenced antiplasmodial activity and cytotoxicity researchgate.netmdpi.com
8-Amino-6-methoxyquinoline-tetrazole hybrids Methyl linker vs. longer chains Methyl linker generally more active mdpi.com
PROTACs Length and composition Critical for optimizing protein degradation
Quinoline-indole conjugates Saturated vs. unsaturated alkyl linker Saturation led to a substantial loss of antimalarial activity acs.org

Stereochemical Effects on Pharmacological Efficacy and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound effect on its pharmacological properties. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule.

For chloroquine (B1663885), a well-known antimalarial drug, the D-isomer is reported to be less toxic than its L-isomer, illustrating the impact of stereochemistry on the safety profile of a compound. pharmacy180.com

In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, stereochemical effects were also considered to be relevant to their antiplasmodial activity. mdpi.com For instance, the 1-naphthyl analogue was significantly less active than other bulky aromatic derivatives, suggesting that the specific spatial arrangement of the substituent plays a role in its interaction with the biological target. mdpi.com

Furthermore, the synthesis of unnatural amino acid derivatives has demonstrated the importance of controlling stereochemistry. Pd(II)-catalyzed arylation of prochiral C(sp³)–H bonds in amino acid derivatives yielded products with a specific (anti) diastereoselectivity, which was confirmed by X-ray crystallography. researchgate.net This highlights the ability to create stereochemically defined molecules, which is crucial for developing selective and efficacious drugs.

Compounds of formula (I) that contain one or more asymmetric carbon atoms can exist as multiple stereoisomers, and the scope of some research includes all stereoisomers, geometric isomers, and tautomeric forms. google.com

Table 3: Stereochemical Effects on Biological Properties

Compound Isomer/Stereochemistry Observed Effect Reference
Chloroquine D-isomer vs. L-isomer D-isomer is less toxic pharmacy180.com
8-Amino-6-methoxyquinoline-tetrazole hybrids 1-Naphthyl analogue Significantly less active, suggesting a stereochemical effect mdpi.com
Unnatural amino acid derivatives Anti-diastereomer Major product of Pd(II)-catalyzed arylation researchgate.net
Compounds of formula (I) Multiple stereoisomers Included within the scope of the invention google.com

Modification of Side Chains and Their Conjugates on Bioactivity and Toxicity

Modifications to the side chains of this compound derivatives and their conjugation to other molecules are key strategies for modulating their bioactivity and toxicity.

In the development of antimalarial agents, extending the side chain of 8-aminoquinolines has been shown to yield analogues with potent in vitro and in vivo activity. researchgate.net Some of these extended side-chain analogues were also found to be non-cytotoxic at high concentrations. researchgate.net The synthesis of bis(8-aminoquinolines), where two 8-aminoquinoline (B160924) units are linked through their side chains, has also been explored as a strategy to improve blood-schizontocidal activity. nih.gov

Conjugation of 8-aminoquinolines to amino acids has been investigated to create derivatives with improved biological properties. nih.gov For example, linking primaquine (B1584692) to small peptides has been proposed to reduce its toxicity and increase its activity. researchgate.net However, not all conjugations are beneficial. A pentanoic acid conjugate of primaquine, designed to mitigate oxidative deamination, was found to lack antimalarial activity in preclinical models.

The nature of the side chain also influences the antibacterial activity of quinoline derivatives. In a series of ureidoamides of primaquine, the specific amino acid moiety and other substituents on the side chain determined the antibacterial and biofilm eradication activities. tandfonline.com For instance, certain derivatives showed potent activity against S. aureus, while others were more effective at eradicating biofilms of E. coli and P. aeruginosa. tandfonline.com

In another study, highly lipophilic and voluminous side chains on 8-amino-6-methoxyquinoline-tetrazole hybrids were associated with increased antiplasmodial activity. mdpi.com Substitutions on a phenyl ring within the side chain also had a significant impact, with bulkier electron-withdrawing groups leading to higher activity. mdpi.com

Table 4: Effects of Side Chain and Conjugate Modifications

Derivative Class Modification Impact on Bioactivity/Toxicity Reference
8-Aminoquinolines Extended side chain Potent antimalarial activity, low cytotoxicity researchgate.net
Bis(8-aminoquinolines) Linked through side chains Strategy to improve blood-schizontocidal activity nih.gov
Primaquine Conjugates Linked to small peptides Proposed to reduce toxicity and increase activity researchgate.net
Primaquine Conjugates Pentanoic acid conjugate Lacked antimalarial activity
Primaquine Ureidoamides Amino acid moieties Determined antibacterial and biofilm eradication activity tandfonline.com
8-Amino-6-methoxyquinoline-tetrazole hybrids Lipophilic and voluminous side chains Increased antiplasmodial activity mdpi.com
8-Amino-6-methoxyquinoline-tetrazole hybrids Bulkier electron-withdrawing substituents on phenyl ring Higher antiplasmodial activity mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel 4-Methoxyquinolin-8-amine Based Lead Compounds

The inherent biological activity of the this compound core has spurred extensive research into the synthesis of novel derivatives to identify new lead compounds for various diseases. mdpi.comresearchgate.netacs.org The 8-aminoquinoline (B160924) pharmacophore is a key feature in antimalarial drugs like primaquine (B1584692) and tafenoquine, making it a central element for designing new derivatives. mdpi.com

Researchers are actively exploring modifications to the quinoline (B57606) ring and the amino side chain to enhance efficacy and broaden the spectrum of activity. acs.orgtandfonline.com One approach involves creating hybrid molecules that combine the this compound moiety with other pharmacologically active structures. For instance, hybrid compounds incorporating motifs from the anticancer agent suberoylanilide hydroxamic acid (SAHA) have been synthesized, demonstrating potential as both cytostatic and antiplasmodial agents. d-nb.info Similarly, linking the 8-amino-6-methoxyquinoline (B117001) pharmacophore to a tetrazole ring has yielded compounds with notable antiplasmodial activity. mdpi.com

Another strategy focuses on creating derivatives with extended side chains or by introducing various functional groups to modulate the compound's physicochemical properties and biological interactions. researchgate.net For example, the synthesis of primaquine-cinnamic acid conjugates has been explored to develop dual-action antimalarial and antiproliferative agents. nih.gov The introduction of bulky alkyl groups at the C-2 position of the quinoline ring has also been investigated to create metabolically stable analogs with potent antimalarial activity. acs.org

These synthetic efforts have led to the identification of several promising lead compounds. For example, N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine has shown potent antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. acs.org Furthermore, novel bis(8-aminoquinolines) have exhibited superior antimalarial activities compared to the parent drug, primaquine. nih.gov The continued exploration of such derivatives holds the promise of discovering next-generation therapeutics.

Strategies for Overcoming Drug Resistance with Novel Analogs

The emergence of drug resistance is a major obstacle in the treatment of infectious diseases and cancer. tandfonline.comoncotarget.com The development of novel analogs of this compound represents a key strategy to circumvent these resistance mechanisms. tandfonline.com

One of the primary goals is to design molecules that are effective against resistant strains of pathogens. For example, research has focused on developing 8-aminoquinoline derivatives with activity against chloroquine-resistant (CQR) strains of P. falciparum. acs.org The synthesis of hybrid molecules, or "dual drugs," is a particularly promising approach to combat resistance. researchgate.net These compounds are designed to act on multiple targets or through different mechanisms, reducing the likelihood of resistance development.

In the context of cancer, novel quinoline-based analogs are being developed to overcome multidrug resistance (MDR). vulcanchem.com Strategies include designing compounds that can evade efflux pumps, which are membrane proteins that actively transport chemotherapeutic agents out of cancer cells. nih.gov Additionally, researchers are exploring the development of inhibitors that can block the function of these efflux pumps, thereby restoring the efficacy of conventional anticancer drugs. nih.gov

The modification of the this compound scaffold can lead to analogs with different mechanisms of action, potentially bypassing the pathways that confer resistance. For instance, some quinoline derivatives have been shown to inhibit tubulin polymerization, a different target than traditional DNA-damaging agents. nih.gov By exploring diverse chemical space and understanding the molecular basis of resistance, scientists can rationally design novel analogs with improved activity against drug-resistant pathogens and cancer cells.

Exploration of Combination Therapies Involving this compound Derivatives

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. google.comgoogle.com Derivatives of this compound are being investigated for their potential use in combination with other drugs to enhance therapeutic efficacy and overcome resistance. nih.govgoogle.com

The rationale behind combination therapy is to target multiple pathways simultaneously, leading to a synergistic effect. nih.gov For instance, a quinoline derivative could be combined with a conventional chemotherapy drug, a targeted small molecule inhibitor, or an immunotherapy agent. google.com A patent has been filed for a combination therapy for small cell lung cancer that includes a quinoline derivative and at least one other therapeutic drug. google.com Similarly, another patent application describes the use of a quinoline derivative in combination with a second therapeutic drug for the treatment of soft tissue sarcoma. google.com

The antiproliferative properties of some this compound derivatives make them attractive candidates for adjuvant chemotherapy. nih.gov For example, N-cinnamoyl chloroquine (B1663885) and primaquine derivatives have been reported as dual-action antimalarials and antiproliferative agents, suggesting their potential in combination regimens. nih.gov The combination of a this compound derivative with an existing anticancer drug could potentially lower the required dose of each agent, thereby reducing toxicity and improving the therapeutic window.

Advanced Drug Delivery System Research for Improved Therapeutic Index

The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. Advanced drug delivery systems offer a promising avenue to improve the therapeutic index of this compound derivatives by enhancing their delivery to target sites while minimizing exposure to healthy tissues. researchgate.net

One area of research is the development of nanoparticle-based drug delivery systems. nih.gov These systems can encapsulate the drug, protecting it from degradation and enabling controlled release. For example, nanogel-encapsulated active triphosphates of nucleoside analogs have been shown to overcome drug resistance in cancer cells. nih.gov Similar strategies could be applied to this compound derivatives to improve their delivery and efficacy.

Another approach involves linking the drug to targeting moieties, such as peptides or antibodies, that can specifically bind to receptors overexpressed on cancer cells or infected cells. This targeted delivery can significantly increase the local concentration of the drug at the desired site of action, thereby enhancing its therapeutic effect and reducing systemic side effects.

Furthermore, research into prodrugs, which are inactive compounds that are converted into the active drug in the body, is another strategy to improve the therapeutic index. For example, linking primaquine to small peptides has been shown to reduce its toxicity and increase its activity. acs.org These advanced delivery strategies hold the potential to unlock the full therapeutic potential of this compound derivatives.

Investigation of Broader Therapeutic Applications

While much of the research on this compound derivatives has focused on their antimalarial and anticancer properties, there is growing interest in exploring their broader therapeutic applications. researchgate.net The versatile quinoline scaffold has been associated with a wide range of biological activities, suggesting that its derivatives may have potential in treating a variety of other diseases. researchgate.net

For instance, quinoline derivatives have been investigated for their antimicrobial and antifungal activities. researchgate.netgrafiati.com Some 8-aminoquinolines have displayed potent in vitro antileishmanial activities, comparable to the standard drug pentamidine. acs.org The potential to develop broad-spectrum anti-infectives from this chemical class is an active area of research. acs.org

Furthermore, the ability of some quinoline derivatives to chelate metal ions suggests their potential application in diseases associated with metal dysregulation. vulcanchem.com The exploration of this compound derivatives as inhibitors of various enzymes or as modulators of specific signaling pathways could also open up new therapeutic avenues. The diverse biological activities reported for quinoline-based compounds underscore the importance of continued investigation into the broader therapeutic potential of this compound and its analogs. researchgate.net

Conclusion

Summary of Current Research Landscape for 4-Methoxyquinolin-8-amine

The current research landscape for this compound and its derivatives is vibrant and primarily centered on its potential applications in medicinal chemistry. As a key structural motif, the 8-aminoquinoline (B160924) core, of which this compound is a member, is a well-established pharmacophore in drug discovery, particularly for antimalarial agents. mdpi.com

Research efforts have largely focused on the synthesis of novel derivatives and their subsequent biological evaluation. Scientists are actively exploring how modifications to the this compound scaffold influence its therapeutic properties. This includes the introduction of various substituents at different positions on the quinoline (B57606) ring and the modification of the amino group at the 8-position. mdpi.comnih.gov These structural alterations are designed to enhance efficacy, improve metabolic stability, and reduce potential toxicity. mdpi.com

A significant area of investigation is the development of new antimalarial drugs. The 8-aminoquinoline class, which includes the well-known drug primaquine (B1584692), is crucial for its activity against the liver stages of the Plasmodium parasite, which are responsible for malaria relapse. nih.gov Research is ongoing to develop new 8-aminoquinoline-based compounds with improved activity against drug-resistant strains of malaria and a better safety profile. nih.govnih.gov

Beyond its traditional role in antimalarial research, the this compound scaffold is also being investigated for its potential as an anticancer agent. Quinoline derivatives have demonstrated a wide range of anticancer activities, including the ability to induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines. arabjchem.org The structural features of this compound make it an attractive starting point for the design of novel anticancer compounds.

Furthermore, the versatility of the this compound structure has led to its use as a building block in the synthesis of more complex molecules with diverse biological activities, including antimicrobial and antiprotozoal properties. acs.orgresearchgate.net The ability to functionalize the amine and the quinoline ring allows for the creation of large libraries of compounds for screening against various therapeutic targets.

Outlook on the Prospects of this compound in Medicinal Chemistry

The future prospects for this compound in medicinal chemistry are promising and multifaceted. The compound and its derivatives are expected to remain a cornerstone of antimalarial drug discovery efforts. The urgent need for new therapies to combat drug-resistant malaria will continue to drive research into novel 8-aminoquinoline-based drugs. Future work will likely focus on the development of compounds with a broader spectrum of activity against different Plasmodium species and a reduced risk of side effects. mdpi.comnih.gov

The exploration of this compound derivatives as anticancer agents is a rapidly growing field. As our understanding of the molecular mechanisms of cancer deepens, there will be increased opportunities to design targeted therapies based on the quinoline scaffold. Future research will likely involve the synthesis of compounds that specifically inhibit key signaling pathways involved in tumor growth and progression. arabjchem.org The potential for developing quinoline-based drugs that can overcome multidrug resistance in cancer is also a significant area of interest.

Moreover, the application of this compound is expected to expand into other therapeutic areas. The known antimicrobial and antiprotozoal activities of quinoline derivatives suggest that this scaffold could be used to develop new treatments for a range of infectious diseases. acs.orgontosight.ai

Advances in synthetic chemistry will play a crucial role in unlocking the full potential of this compound. The development of more efficient and selective methods for modifying the quinoline ring will enable the creation of increasingly complex and diverse molecular architectures. thieme-connect.com This will provide medicinal chemists with a rich source of new compounds for drug discovery programs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.